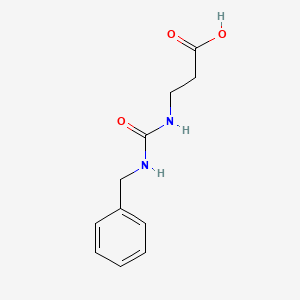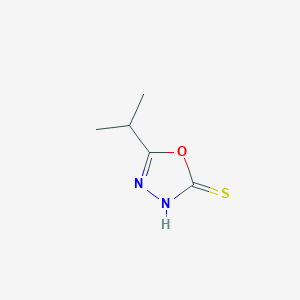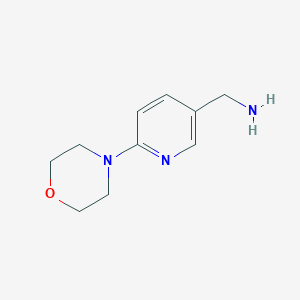
3-(3-Benzylureido)propanoic acid
説明
The compound 3-(3-Benzylureido)propanoic acid is a derivative of propanoic acid where a benzylureido group is attached to the third carbon of the propanoic acid chain. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in different fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as benzoyl propionic acid derivatives, which can undergo further chemical transformations to yield a variety of heterocyclic compounds . For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives involves a series of reactions including esterification, condensation, and catalytic hydrogenation . Similarly, the synthesis of 3-(3-Benzoylthioureido)propanoic acid derivatives may involve the reaction of amines with benzoyl isothiocyanate to introduce the benzoylthioureido moiety .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-Benzylureido)propanoic acid has been investigated using various spectroscopic methods, including vibrational spectroscopy, NMR, and crystallography . These studies often reveal the presence of cis-trans configurations around certain functional groups and provide insights into the conformational stability of the molecules. For example, the molecular structure of 3-(3-Benzoylthioureido)propanoic acid adopts a cis-trans configuration with respect to the benzoyl and propionic acid groups .
Chemical Reactions Analysis
The chemical reactivity of propanoic acid derivatives can be quite diverse, depending on the substituents present on the molecule. For example, derivatives of furanones and benzoxazinones have been reported to exhibit different behaviors toward nucleophiles . The construction of benzofuran scaffolds via C-H functionalization/annulation reactions demonstrates the potential for complex chemical transformations involving propanoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(3-Benzylureido)propanoic acid are often characterized by their vibrational frequencies, infrared intensities, and molecular conformations . Theoretical calculations using methods such as Hartree-Fock and density functional theory (DFT) complement experimental data, providing a comprehensive understanding of the compounds' properties. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining the solid-state structure and properties of these compounds .
Relevant Case Studies
Case studies involving the antimicrobial activity of chiral propanoic acid derivatives have shown that these compounds can exhibit significant in vitro activities against various bacteria, with the configuration and substituents on the propanoic acid moiety influencing their efficacy . Additionally, the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid demonstrates the practical applications of these derivatives in producing compounds with potential therapeutic uses .
Safety and Hazards
将来の方向性
Indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve metabolic disorders and is considered a promising metabolite . This suggests that 3-(3-Benzylureido)propanoic acid, which is structurally similar, may also have potential applications in the treatment of metabolic disorders.
作用機序
Target of Action
Compounds with similar structures, such as propanoic acid derivatives, are known to interact with various biological targets .
Biochemical Pathways
The exact biochemical pathways affected by “3-(3-Benzylureido)propanoic acid” are unknown. Propanoic acid, a similar compound, is generally metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
Similar compounds like propanoic acid are known to be well-absorbed and metabolized in the body .
特性
IUPAC Name |
3-(benzylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585405 | |
| Record name | N-(Benzylcarbamoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71274-38-9 | |
| Record name | N-(Benzylcarbamoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide](/img/structure/B1285562.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1285567.png)



![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)





![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

